4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid
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Overview
Description
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid is an organic compound known for its vibrant color and applications in various industries. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is commonly used as a dye due to its ability to impart color to various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with m-toluenesulphonic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and paper industries.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo redox reactions. The azo bond can be reduced to form amines, which can interact with various biological molecules. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Hydroxy-1-naphthyl)azo]benzenesulphonic acid
- Ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate
- 2-Hydroxy-1-(2-hydroxy-4-sulfo-1-naphthylazo)-3-naphthoic acid
Uniqueness
4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulfonic acid is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its sulfonic acid group enhances its solubility in water, making it particularly useful in aqueous applications.
Properties
CAS No. |
18524-46-4 |
---|---|
Molecular Formula |
C17H14N2O4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonic acid |
InChI |
InChI=1S/C17H14N2O4S/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20/h2-10,20H,1H3,(H,21,22,23) |
InChI Key |
FEACTMUAXQJDBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O |
18524-46-4 | |
Origin of Product |
United States |
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